N-(2-ethylhexyl)thian-4-amine
Description
Chemical Identification and Nomenclature of N-(2-ethylhexyl)thian-4-amine
IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-[(2R)-2-ethylhexyl]thian-4-amine , reflecting its stereochemical configuration at the chiral center of the 2-ethylhexyl substituent. The thian ring (a six-membered saturated heterocycle containing one sulfur atom) is numbered such that the amine group occupies position 4. The 2-ethylhexyl group—a branched alkyl chain with an ethyl substituent at the second carbon of a hexyl backbone—is attached to the nitrogen atom.
The structural formula can be represented as:
- Thian ring : A cyclohexane analog with a sulfur atom replacing one carbon.
- Amine substituent : A nitrogen atom bonded to the 2-ethylhexyl group (CH(CH2CH3)(CH2)3CH2CH2).
The stereochemistry of the 2-ethylhexyl moiety is specified as (2R) in the IUPAC name, though commercial sources often omit stereochemical descriptors unless explicitly resolved.
Systematic Chemical Identifiers
The compound is uniquely identified by the following systematic identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 1153348-60-7 | |
| PubChem CID | 93034028 | |
| InChIKey | RBDBDLWXDNIHKR-GFCCVEGCSA-N | |
| SMILES | CCCCCC@@HCNC1CCSCC1 |
The InChIKey serves as a standardized hash for rapid database searches, while the SMILES notation encodes molecular structure, including stereochemical details (denoted by @@ for the R configuration).
Molecular Formula and Weight Calculations
The molecular formula C13H27NS indicates 13 carbon, 27 hydrogen, 1 nitrogen, and 1 sulfur atom. The molecular weight is calculated as:
$$
\text{MW} = (13 \times 12.01) + (27 \times 1.008) + (14.01) + (32.07) = 229.43 \, \text{g/mol}
$$
This matches the computed value provided by PubChem and commercial databases.
Table 1: Atomic Composition Breakdown
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 27 | 1.008 | 27.22 |
| Nitrogen | 1 | 14.01 | 14.01 |
| Sulfur | 1 | 32.07 | 32.07 |
| Total | 229.43 |
The molecular weight is critical for stoichiometric calculations in synthetic applications.
Properties
Molecular Formula |
C13H27NS |
|---|---|
Molecular Weight |
229.43 g/mol |
IUPAC Name |
N-(2-ethylhexyl)thian-4-amine |
InChI |
InChI=1S/C13H27NS/c1-3-5-6-12(4-2)11-14-13-7-9-15-10-8-13/h12-14H,3-11H2,1-2H3 |
InChI Key |
RBDBDLWXDNIHKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC1CCSCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylhexyl)thian-4-amine typically involves the reaction of thian-4-amine with 2-ethylhexyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-ethylhexyl)thian-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Substituted thian-4-amine derivatives.
Scientific Research Applications
N-(2-ethylhexyl)thian-4-amine is utilized in several scientific research fields, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethylhexyl)thian-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between N-(2-ethylhexyl)thian-4-amine and related compounds:
Biological Activity
N-(2-ethylhexyl)thian-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds that contain a thian ring, which is a sulfur-containing heterocycle. The presence of the 2-ethylhexyl group may influence its lipophilicity and biological interactions.
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in metabolic processes. For instance, studies have shown that thian derivatives can exhibit inhibitory effects on certain enzymes related to cancer progression and inflammation.
Antitumor Activity
This compound has been evaluated for its potential antitumor properties. A study demonstrated that thian derivatives could inhibit the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune evasion. The inhibition of IDO leads to enhanced T-cell responses against tumors, suggesting a mechanism through which this compound may exert antitumor effects .
In Vivo Studies
In vivo evaluations in animal models have shown that thian derivatives can exhibit low toxicity while providing significant therapeutic effects. For instance, a compound structurally related to this compound demonstrated potent antitumor efficacy with minimal adverse effects on vital organs in treated mice .
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxicity and anti-inflammatory properties of thian-based compounds. These studies typically involve various cancer cell lines and primary cells exposed to different concentrations of the compound over specified timeframes. Results often indicate dose-dependent responses with significant inhibition of cell proliferation at higher concentrations.
Summary of Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
